molecular formula C21H23N5O2 B6980498 4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide

4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide

Cat. No.: B6980498
M. Wt: 377.4 g/mol
InChI Key: QOBKBQLHLROYLH-UHFFFAOYSA-N
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Description

4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthyridine ring fused with a piperidine carboxamide moiety, making it a versatile candidate for various chemical reactions and biological activities.

Properties

IUPAC Name

4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-19-5-1-2-12-25(19)15-11-23-21(28)26-13-8-16(9-14-26)18-7-6-17-4-3-10-22-20(17)24-18/h1-7,10,12,16H,8-9,11,13-15H2,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBKBQLHLROYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)NCCN4C=CC=CC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the naphthyridine ring through a domino amination/conjugate addition reaction of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation and conventional heating methods to enhance reaction efficiency and yield . The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,8-naphthyridin-2-yl)-N-[2-(2-oxopyridin-1-yl)ethyl]piperidine-1-carboxamide stands out due to its unique combination of a naphthyridine ring and a piperidine carboxamide moiety, which imparts distinct chemical and biological properties

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